tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate
Description
Tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate is a complex organic compound featuring a tert-butyl group, a pyrrolidine ring, and various functional groups
Properties
IUPAC Name |
tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O4/c1-18(2,3)25-17(24)21-10-14(15(22)11-21)20(12-16(19)23)9-13-7-5-4-6-8-13/h4-8,14-15,22H,9-12H2,1-3H3,(H2,19,23)/t14-,15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTIXUMQGGJHAM-HUUCEWRRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)O)N(CC2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N(CC2=CC=CC=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of di-tert-butyl dicarbonate (Boc2O) to introduce the tert-butyl group . The reaction conditions often require the presence of a base, such as sodium azide, and a catalyst, such as zinc(II) triflate .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the carbonyl group regenerates the hydroxyl group.
Scientific Research Applications
Tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or modifying the enzyme structure. The pathways involved include signal transduction and metabolic pathways, which can lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl carbamate: Shares the tert-butyl group and carbamate structure but lacks the pyrrolidine ring.
N-Boc protected amines: Similar in having the tert-butyl group as a protecting group for amines.
Uniqueness
Tert-butyl (3R,4R)-3-[(2-amino-2-oxoethyl)-benzylamino]-4-hydroxypyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and potential biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
